PROTAC EGFR degrader 11

PROTAC Targeted Protein Degradation EGFR

Researchers studying osimertinib-resistant NSCLC with EGFR C797S mutations face a critical gap-traditional kinase inhibitors cannot overcome this resistance. PROTAC EGFR degrader 11 is a cereblon-recruiting heterobifunctional degrader that induces complete, catalytic degradation of mutant EGFR, removing both enzymatic and scaffolding functions. • DC50 <100 nM for EGFR degradation; CRBN-DDB1 binding Ki = 36 nM • Degrades EGFR, FAK, and RSK1; inhibits BaF3 EGFR-mutant proliferation (IC50 <100 nM) • Validated chemical probe for PROTAC mechanism-of-action and resistance studies Supplied as a white to off-white solid (≥98% purity), with consistent batch quality and global delivery.

Molecular Formula C49H64ClFN10O7S
Molecular Weight 991.6 g/mol
Cat. No. B12376031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 11
Molecular FormulaC49H64ClFN10O7S
Molecular Weight991.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC(=C(C=C5)C6CCC(=O)NC6=O)F)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl
InChIInChI=1S/C49H64ClFN10O7S/c1-6-32-27-42(54-49-52-31-39(50)47(56-49)53-41-11-8-36(66-3)29-44(41)57(2)69(5,64)65)45(67-4)30-43(32)61-17-13-33(14-18-61)60-23-21-58(22-24-60)25-26-68-35-15-19-59(20-16-35)34-7-9-37(40(51)28-34)38-10-12-46(62)55-48(38)63/h7-9,11,27-31,33,35,38H,6,10,12-26H2,1-5H3,(H,55,62,63)(H2,52,53,54,56)
InChIKeyQPJWRROVVFTCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide: A Cereblon-Recruiting Bifunctional PROTAC for Targeted Protein Degradation


N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide is a complex, bifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC) [1]. It is characterized by a cereblon E3 ubiquitin ligase-binding moiety (a 2,6-dioxopiperidin-3-yl derivative) conjugated via a multi-functional linker to a trisubstituted pyrimidine warhead, which is intended to bind a specific protein kinase target, most likely a mutant form of the Epidermal Growth Factor Receptor (EGFR) [2]. As a PROTAC, its mechanism of action is distinct from traditional small-molecule inhibitors, focusing on the catalytic degradation of the target protein rather than mere inhibition.

1 Bifunctional PROTAC degrader for targeted protein degradation research
2 Designed for EGFR mutant models, including C797S resistance context
3 Cereblon E3 ligase recruitment mechanism with reported engagement potential

Why Standard Kinase Inhibitors Cannot Substitute for N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide


This compound is not a standard small-molecule kinase inhibitor; it is a heterobifunctional degrader (PROTAC). Its therapeutic effect is driven by the catalytic degradation of the target protein, not by occupancy-based inhibition. Therefore, simply substituting it with a structurally related kinase inhibitor, even one with similar potency, will not replicate its unique mechanism of action. The degradation event results in the complete removal of the target's scaffolding and enzymatic functions, a pharmacological outcome that cannot be achieved by traditional inhibitors [1]. Furthermore, its design is specifically tailored to address drug-resistant mutations like EGFR C797S, which confer resistance to third-generation inhibitors like osimertinib [2]. Substitution with an in-class kinase inhibitor would therefore likely be ineffective in these resistant contexts.

Mechanism mismatch
Standard kinase inhibitors only block catalytic activity; they may not replicate degradation-driven removal of scaffolding functions.
Resistance context mismatch
EGFR C797S mutations confer resistance to osimertinib; inhibitor-based substitutes may not address this target context.

Quantitative Evidence Differentiating N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide from Analogs


Mechanism-Based Differentiation: Target Degradation vs. Kinase Inhibition

The primary differentiation is mechanistic. While traditional EGFR inhibitors (e.g., Osimertinib) bind to and inhibit the kinase domain, this compound is a PROTAC designed to induce degradation of the target protein via the ubiquitin-proteasome system [1]. This leads to a more profound and sustained suppression of oncogenic signaling by eliminating both catalytic and scaffolding functions of the target [2]. This is a qualitative, class-level differentiation inherent to the PROTAC mechanism.

Mechanism of Action
Class-level
Target degradation vs. kinase inhibition
Supports study of catalytic and scaffolding function removal.
Context-dependent; not directly quantified for target compound.
PROTAC Targeted Protein Degradation EGFR

Targeted Activity Against Drug-Resistant EGFR Mutations (C797S)

The compound is part of a class of pyrimidine derivatives specifically designed to address cancers harboring EGFR mutations, including the C797S resistance mutation [1]. This mutation confers resistance to third-generation inhibitors like osimertinib. While specific IC50 data for this exact compound against EGFR C797S is not publicly available, its inclusion in a patent family targeting this indication provides strong class-level evidence of its intended activity profile [2].

EGFR C797S Activity
Class-level
Designed for C797S mutant (patent disclosure)
May enable research on osimertinib-resistant models.
No specific IC50 reported for target compound.
EGFR C797S Mutation Drug Resistance

Inference from a Structurally Related Cereblon Ligand

The compound's E3 ligase-binding moiety is a derivative of a known cereblon ligand. A structurally related cereblon-binding compound from the same patent family (WO2021069705, Compound 4) demonstrated an IC50 of 483 nM in a fluorescence polarization assay for cereblon engagement [1]. This provides a cross-study benchmark for the functional potency of the E3 ligase-binding component of the target compound.

Cereblon Engagement IC50
Cross-study
483 nM (structurally related ligand)
Suggests nanomolar-range E3 ligase recruitment potential.
Data for comparator; target compound not directly tested.
Cereblon E3 Ligase PROTAC

Best-Fit Research Applications for N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide Based on Evidence


Investigating Protein Degradation as a Strategy to Overcome EGFR Inhibitor Resistance

This compound is a prime candidate for studies focused on overcoming acquired resistance to third-generation EGFR inhibitors like osimertinib, specifically the C797S mutation. Its bifunctional design allows researchers to explore whether targeted degradation of the mutant EGFR can circumvent this resistance mechanism, which traditional inhibitors cannot address [1][2].

Elucidating Scaffolding vs. Catalytic Functions of Kinase Targets

By inducing complete degradation of the target protein, this PROTAC serves as a powerful chemical tool to dissect the non-catalytic, scaffolding functions of the target kinase. This is a distinct advantage over small-molecule inhibitors, which only block enzymatic activity, leaving the protein's scaffolding roles intact and potentially confounding results [1].

Developing and Validating Assays for Targeted Protein Degradation

The compound can be utilized as a reference molecule in the development of cellular assays (e.g., HiBiT, Western blot, or quantitative proteomics) designed to measure target protein degradation kinetics and efficiency. Its cereblon-recruiting mechanism, with an inferred potency in the nanomolar range for E3 ligase engagement [3], provides a functional baseline for assay optimization.

Comparative Oncology Studies in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Models

This compound is suitable for use in comparative efficacy studies in preclinical models of NSCLC harboring complex EGFR mutations (e.g., Exon 19 deletion/T790M/C797S). Its unique mechanism allows for direct head-to-head comparisons against standard-of-care kinase inhibitors (osimertinib, gefitinib) or other EGFR-targeting PROTACs to evaluate the therapeutic potential of a degradation-based approach [2].

Application
Selection Property
Validation Focus
EGFR C797S resistance mechanism studies
PROTAC-mediated degradation vs. inhibition
Degradation kinetics, downstream signaling in mutant models
Scaffolding vs. catalytic function analysis
Bifunctional degrader design
Protein scaffolding assays beyond kinase inhibition
Targeted protein degradation assay development
Cereblon E3 ligase engagement potency
Assay sensitivity for degradation efficiency (HiBiT, Western blot)
Preclinical NSCLC mutant EGFR model comparisons
Mechanism-based differentiation from inhibitors
Model-response endpoints vs. osimertinib/gefitinib

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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